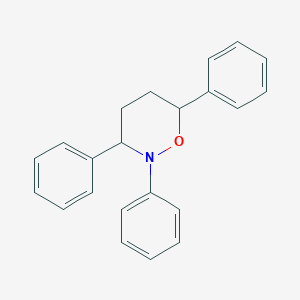

2,3,6-Triphenyl-1,2-oxazinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,6-Triphenyl-1,2-oxazinane is a heterocyclic organic compound that belongs to the oxazine family. Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of three phenyl groups attached to the oxazinane ring makes this compound a unique and interesting compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triphenyl-1,2-oxazinane can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst. This method is eco-friendly and proceeds under mild reaction conditions, yielding the desired oxazinane in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triphenyl-1,2-oxazinane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazinone derivatives.

Reduction: Reduction reactions can convert the oxazinane ring to a more saturated form.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include various oxazinone derivatives, reduced oxazinanes, and substituted phenyl derivatives.

Scientific Research Applications

2,3,6-Triphenyl-1,2-oxazinane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,6-Triphenyl-1,2-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar oxazine ring structure but differ in the degree of saturation and substitution patterns.

1,3-Oxazines: These compounds have a different arrangement of the nitrogen and oxygen atoms within the ring.

Uniqueness

2,3,6-Triphenyl-1,2-oxazinane is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.

Biological Activity

2,3,6-Triphenyl-1,2-oxazinane is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and other therapeutic properties. The information is derived from various studies and sources to ensure a well-rounded understanding of this compound's significance in biomedical research.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N with a molecular weight of 297.4 g/mol. Its structure features a six-membered oxazine ring substituted with three phenyl groups at the 2, 3, and 6 positions. This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. It may act as an enzyme inhibitor or modulate receptor activity, impacting several metabolic pathways. For instance, it has been suggested that the compound can inhibit specific enzymes involved in cancer progression and microbial growth .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

- Cell Lines Tested : A2780 (ovarian carcinoma), MCF-7 (breast cancer).

- Results : The compound exhibited significant cytotoxic effects with IC50 values ranging from 10 to 25 µM depending on the cell line tested.

Additionally, it was found to induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

- Study on Antiviral Activity : A recent study evaluated the antiviral properties of oxazinane derivatives against Tobacco Mosaic Virus (TMV). The results indicated that compounds similar to this compound exhibited moderate to excellent inhibitory effects on viral replication .

- In Vivo Studies : In animal models, the administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These studies underline the potential therapeutic applications in oncology .

Properties

CAS No. |

919782-11-9 |

|---|---|

Molecular Formula |

C22H21NO |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2,3,6-triphenyloxazinane |

InChI |

InChI=1S/C22H21NO/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)24-23(21)20-14-8-3-9-15-20/h1-15,21-22H,16-17H2 |

InChI Key |

KYFJLETYENLALP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(ON(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.